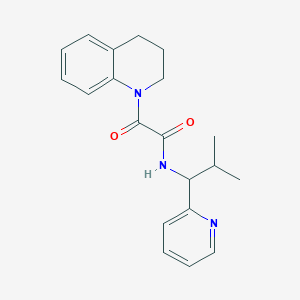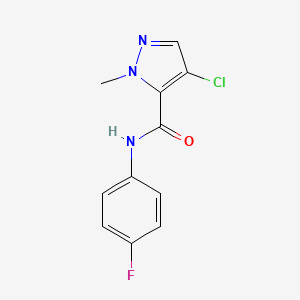![molecular formula C21H22F3NO2 B5375559 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)
3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
作用机制
3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are essential for B-cell survival and proliferation. 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has been shown to be highly selective for BTK and does not inhibit other kinases that are involved in the immune system.
Biochemical and Physiological Effects:
3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has been shown to induce apoptosis in B cells and reduce the proliferation of B-cell malignancies. In addition, 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has been shown to modulate the immune system by reducing the production of cytokines and chemokines that are involved in the inflammatory response. 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells.
实验室实验的优点和局限性
3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has several advantages as a research tool for studying B-cell malignancies. It is highly selective for BTK and does not inhibit other kinases that are involved in the immune system. 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has also been shown to be effective in reducing tumor growth and prolonging survival in mouse models of B-cell malignancies. However, the use of 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol in lab experiments is limited by its availability and cost.
未来方向
There are several future directions for research on 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the identification of biomarkers that can predict the response to 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol in patients with B-cell malignancies.
合成方法
3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol can be synthesized using a multi-step process that involves the coupling of various intermediates. The first step involves the preparation of an intermediate that contains a piperidine ring and a trifluoromethylphenyl group. This intermediate is then coupled with a phenol derivative to form the final product. The synthesis of 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has been described in detail in several scientific publications.
科学研究应用
3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol inhibits BCR signaling and induces apoptosis in B cells. In vivo studies have demonstrated that 3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol reduces tumor growth and prolongs survival in mouse models of B-cell malignancies.
属性
IUPAC Name |
(3-hydroxyphenyl)-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)19-9-2-1-6-16(19)11-10-15-5-4-12-25(14-15)20(27)17-7-3-8-18(26)13-17/h1-3,6-9,13,15,26H,4-5,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZXERZWGHROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)

![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)

![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)


![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)